Decaphenylpentasilolane

Description

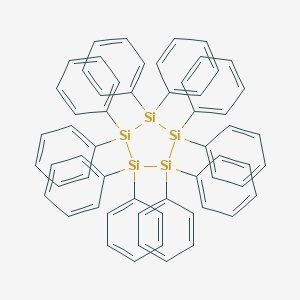

Structure

2D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5-decakis-phenylpentasilolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H50Si5/c1-11-31-51(32-12-1)61(52-33-13-2-14-34-52)62(53-35-15-3-16-36-53,54-37-17-4-18-38-54)64(57-43-23-7-24-44-57,58-45-25-8-26-46-58)65(59-47-27-9-28-48-59,60-49-29-10-30-50-60)63(61,55-39-19-5-20-40-55)56-41-21-6-22-42-56/h1-50H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRDARTZFVUGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H50Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326319 | |

| Record name | Decaphenylpentasilolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

911.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1770-54-3 | |

| Record name | NSC526968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decaphenylpentasilolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Decaphenylpentasilolane

Pioneering Synthetic Routes to Decaphenylpentasilolane

The initial discoveries in cyclosilane chemistry laid the groundwork for all subsequent synthetic developments. These early methods, while foundational, were often characterized by harsh reaction conditions and limited control over the products.

Classical Preparative Techniques

The first reported synthesis of perphenylated cyclosilanes was achieved by Kipping as early as 1921. acs.org The classical and most general method for preparing this compound is the Wurtz-type coupling reaction, a technique adapted from organic chemistry for forming silicon-silicon bonds. cecri.res.inresearchgate.net This approach involves the reductive condensation of diphenyldichlorosilane using an alkali metal, typically sodium, as the reducing agent. researchgate.net The reaction is generally carried out in a high-boiling solvent like toluene (B28343) under reflux conditions. researchgate.net

The fundamental reaction can be represented as: 5 Ph₂SiCl₂ + 10 Na → (Ph₂Si)₅ + 10 NaCl

Pioneering work by Henry Gilman and his collaborators extensively investigated the synthesis and reactions of decaphenylcyclopentasilane, further establishing this preparative route. acs.orgacs.orgiastate.eduresearchgate.net However, this classical approach has several significant disadvantages, including a lack of control over the molecular weight and structure of the products, often leading to a mixture of linear polymers and cyclic compounds of varying ring sizes. cecri.res.in The harsh reaction conditions and the use of highly reactive and hazardous alkali metals also pose considerable challenges for industrial-scale production. cecri.res.in

Interactive Table: Classical Wurtz-Type Synthesis of this compound

| Parameter | Description | Reference |

| Reactant | Diphenyldichlorosilane | researchgate.net |

| Reducing Agent | Sodium (Na) metal dispersion | researchgate.net |

| Solvent | Toluene | researchgate.net |

| Conditions | Boiling/reflux temperature | researchgate.net |

| Key Limitation | Poor control over product distribution and molecular weight | cecri.res.in |

| Hazards | Use of highly reactive and flammable sodium metal | cecri.res.in |

Refinements in this compound Synthesis

Given the limitations of the classical Wurtz-type coupling, subsequent research focused on refining the synthesis to achieve better yields and greater control. One practical refinement involves the reduction of dichlorosilanes with magnesium (Mg) metal in the presence of a Lewis acid, such as ferric chloride (FeCl₂) or zinc chloride (ZnCl₂). scirp.org This modified method is significantly more practical, allowing the reaction to proceed effectively at room temperature, which is a considerable improvement over the high temperatures required for sodium-based reductions. scirp.org This approach was successfully applied to synthesize various polysilanes, including those with cyclic structures. scirp.org The use of magnesium provides a less hazardous alternative to sodium and can lead to different product distributions and potentially higher molecular weights in the resulting polymers. acs.org

Modern Synthetic Strategies for this compound

Modern approaches have sought to develop more sophisticated and controlled methods for synthesizing cyclosilanes, moving toward milder conditions and greater selectivity. These strategies often employ advanced organometallic catalysis or electrochemical techniques.

Organometallic Approaches

The Wurtz-type reaction is itself a classical organometallic process. iastate.edunumberanalytics.com However, more contemporary organometallic chemistry offers alternative pathways that provide superior control. A significant modern method is the dehydrocoupling polymerization of hydrosilanes, catalyzed by group 4 metallocenes like dimethyltitanocene or zirconocene. mdpi.com This reaction forms silicon-silicon bonds with the elimination of hydrogen gas and offers a more controlled route to polysilanes. mdpi.com

Another advanced strategy is the nickel-catalyzed reductive coupling. nih.gov These catalytic systems can facilitate cross-electrophile couplings, for instance, between aryl halides and chlorosilanes, using a milder reductant than alkali metals. researchgate.net While often applied to form C-Si bonds, related nickel-catalyzed reductive couplings are powerful for creating Si-Si bonds under significantly less harsh conditions than the Wurtz reaction. These methods represent a shift from stoichiometric metal reductants to catalytic processes, a key goal in modern synthesis.

Photochemical and Electrochemical Synthesis Pathways

While photochemical reactions are known to be useful for functionalizing or rearranging existing cyclosilane rings, they are less commonly used for the primary synthesis of the ring from monomers. researchgate.netiupac.orgresearchgate.net

In contrast, electrochemical synthesis has emerged as a powerful and greener alternative to the Wurtz coupling for producing polysilanes and cyclosilanes. cecri.res.in This method involves the electrolytic reduction of dichlorosilanes in an undivided cell. cecri.res.in A key innovation in this area is the use of a sacrificial magnesium anode, which is consumed during the reaction. acs.orgcmu.edu This setup cleverly avoids the anodic oxidation and degradation of the newly formed Si-Si bonds, which was a major problem in earlier electrochemical attempts. cmu.edu The electroreductive coupling of dichlorosilanes successfully yields high molecular weight polysilanes and can be tuned to favor the formation of cyclic structures. acs.org This technique entirely avoids the use of hazardous alkali metals, replacing a chemical reductant with electricity. chemrxiv.orgosti.gov

Interactive Table: Electrochemical Synthesis of Polysilanes

| Parameter | Description | Reference |

| Reactant | Dichlorosilanes (e.g., Diphenyldichlorosilane) | cecri.res.inacs.org |

| Electrodes | Sacrificial Magnesium (Mg) anode and cathode | acs.orgcmu.edu |

| Cell Type | Undivided, single compartment cell | cecri.res.incmu.edu |

| Key Advantage | Avoids hazardous alkali metals; better control over reaction | cecri.res.inchemrxiv.org |

| Mechanism | Electroreductive coupling of Si-Cl bonds | cmu.educhemrxiv.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org When viewed through this lens, the evolution of this compound synthesis shows a clear trend toward more sustainable methods.

The classical Wurtz-type synthesis performs poorly on several green chemistry metrics. It relies on stoichiometric quantities of highly reactive and hazardous sodium metal and often uses volatile organic solvents like boiling toluene. cecri.res.inresearchgate.net The atom economy of the reaction is inherently poor, as a large mass of sodium chloride salt is generated as waste.

Modern synthetic strategies offer significant improvements. Dehydrogenative coupling is particularly noteworthy for its high atom economy, with the only byproduct being hydrogen gas (H₂), a benign substance. mdpi.comresearchgate.net

Electrochemical synthesis represents a major step forward in green chemistry for this class of compounds. chemrxiv.org By using electricity to drive the reduction, it eliminates the need for hazardous and stoichiometric metallic reducing agents like sodium. cecri.res.inosti.gov The use of sacrificial magnesium electrodes is an elegant solution to reaction control, and the process can often be run under milder conditions, reducing energy consumption. acs.org These methods align with green chemistry goals by preventing waste, increasing safety, and improving energy efficiency. rsc.org

Scalable Synthetic Protocols for this compound Production

The large-scale synthesis of this compound, a cyclic organosilicon compound with significant research interest, is primarily based on the principles of Wurtz-Fittig type reductive coupling reactions. This approach involves the dehalogenation of a dihalodiphenylsilane precursor using an alkali metal. While this method has been effectively demonstrated on a laboratory scale, its transition to industrial production presents several challenges related to yield, purity, and process control. This section details the established synthetic methodologies and explores the considerations for developing scalable production protocols.

The predominant method for preparing this compound involves the reaction of dichlorodiphenylsilane (B42835) with an alkali metal, such as lithium or sodium, in an appropriate solvent. Current time information in Općina Punat, HR.moehs.comgoogle.com This reaction proceeds through a reductive coupling mechanism where the halogen atoms are removed from the silicon precursor, leading to the formation of silicon-silicon bonds and subsequent cyclization to the stable five-membered ring structure.

A common laboratory-scale procedure involves the dropwise addition of dichlorodiphenylsilane to a dispersion of lithium metal in a solvent like tetrahydrofuran (B95107) (THF). thieme-connect.de The reaction mixture is typically heated to reflux for an extended period to ensure complete reaction. The initial product is often a mixture of cyclopolysilanes, from which this compound is the major product.

Key reaction parameters that influence the yield and purity of the final product include:

Choice of Alkali Metal: Both lithium and sodium have been successfully used. The reactivity of the metal can affect the reaction rate and the distribution of side products.

Solvent: Anhydrous solvents such as tetrahydrofuran are crucial to prevent side reactions with water. The solvent also plays a role in solvating the reaction intermediates.

Reaction Temperature and Time: The reaction is typically conducted at the reflux temperature of the solvent to ensure a sufficient reaction rate. The duration of the reaction is critical for driving the reaction to completion.

Purification: After the reaction, the excess alkali metal is quenched, and the inorganic salts are removed. The crude product, which is often a solid, is then purified. Recrystallization from solvents like ethyl acetoacetate (B1235776) or toluene is a common method to obtain pure this compound. thieme-connect.de Drying under vacuum at elevated temperatures is necessary to remove residual solvent. thieme-connect.de

For a synthetic protocol to be considered scalable, several factors must be optimized, including maximizing process efficiency, yield, and throughput while minimizing costs and environmental impact. fcad.comvapourtec.com The development of a truly scalable process for this compound would likely involve a detailed study of reaction kinetics, process parameter optimization, and potentially the exploration of continuous flow reactor technologies to improve safety and control over the reaction conditions.

The following table summarizes typical conditions and findings for the laboratory-scale synthesis of this compound, which form the basis for any scalable protocol development.

| Parameter | Details | Research Findings |

| Reactant | Dichlorodiphenylsilane | The primary precursor for the synthesis. |

| Reagent | Lithium or Sodium Metal | Used for the reductive coupling. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous conditions are essential. |

| Reaction Conditions | Reflux temperature | Vigorous stirring is necessary. The reaction can take up to 24 hours. thieme-connect.de |

| Initial Yield | Approximately 72% (crude) | This is the yield of the impure product before purification. thieme-connect.de |

| Purification Method | Recrystallization | Ethyl acetoacetate or toluene are effective solvents for recrystallization. thieme-connect.de |

| Final Product Form | Colorless, air-stable crystals | The purified product has a high melting point. thieme-connect.de |

Structural Elucidation and Theoretical Characterization of Decaphenylpentasilolane

Spectroscopic Characterization of Decaphenylpentasilolane

A suite of spectroscopic methods has been instrumental in confirming the molecular structure of this compound and probing the environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR are the most relevant techniques.

¹H NMR: The proton NMR spectrum of this compound is characterized by a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. This complexity arises from the overlapping signals of the ortho, meta, and para protons of the ten phenyl rings.

¹³C NMR: The carbon-13 NMR spectrum provides more resolved signals corresponding to the different carbon environments in the phenyl groups. Typically, signals for the ipso, ortho, meta, and para carbons can be distinguished, providing evidence for the attachment of the phenyl rings to the silicon backbone.

²⁹Si NMR: Silicon-29 NMR is particularly informative for characterizing the core structure of polysilanes. For the five equivalent silicon atoms in the this compound ring, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment of the silicon atoms within the cyclic structure.

Data for ³¹P and ¹¹⁹Sn NMR are not applicable to the parent this compound but would be relevant for derivatives containing phosphorus or tin atoms.

| NMR Data for this compound | |

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 7.0 - 8.0 (complex multiplet) |

| ¹³C | Signals corresponding to ipso, ortho, meta, and para carbons |

| ²⁹Si | A single resonance confirming the equivalence of the Si atoms |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers a molecular fingerprint based on the vibrational modes of the chemical bonds. acs.org These methods are complementary, with IR spectroscopy being sensitive to changes in the dipole moment and Raman spectroscopy to changes in polarizability during vibration. acs.org

IR Spectroscopy: The infrared spectrum of this compound is dominated by bands associated with the phenyl groups. Characteristic absorptions include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the benzene (B151609) ring. Vibrations associated with the Si-Ph bond and the Si-Si bonds of the five-membered ring are also present but are generally weaker and occur at lower frequencies.

Raman Spectroscopy: The Raman spectrum also shows prominent bands for the phenyl groups. The Si-Si stretching vibrations of the polysilane ring, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum, providing direct evidence for the cyclic silicon backbone.

| Vibrational Spectroscopy Data for this compound | |

| Spectroscopic Technique | Characteristic Vibrational Modes (cm⁻¹) |

| Infrared (IR) | >3000 (Aromatic C-H stretch), 1600-1450 (Aromatic C=C stretch) |

| Raman | Strong bands for phenyl groups, Si-Si stretching vibrations |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular formula C₆₀H₅₀Si₅. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing the loss of phenyl groups or cleavage of the silicon ring.

While this compound itself does not exhibit significant electronic conjugation in the visible region, UV-Vis spectroscopy is a valuable tool for analyzing the electronic properties of its derivatives. The introduction of chromophoric substituents or the alteration of the ring structure can lead to new electronic transitions that absorb in the UV-Vis range. The position and intensity of these absorption bands can provide insights into the extent of σ- or π-conjugation within the molecule.

Diffraction Methods for this compound Crystalline Structure

Diffraction methods are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of a molecule. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry and packing in the crystal lattice.

For this compound, single-crystal X-ray diffraction studies have revealed a five-membered silicon ring with a non-planar conformation. Each silicon atom is tetrahedrally coordinated to two other silicon atoms and two phenyl groups. The analysis provides detailed information on the Si-Si and Si-C bond lengths and the C-Si-C and Si-Si-Si bond angles, which are crucial for understanding the strain and stability of the polysilane ring. The orientation of the phenyl groups relative to the silicon ring is also determined, providing a complete picture of the molecular architecture.

| Selected Crystallographic Data for this compound | |

| Parameter | Value |

| Crystal System | [Data from specific crystallographic study] |

| Space Group | [Data from specific crystallographic study] |

| Si-Si Bond Lengths (Å) | [Typical range from crystallographic data] |

| Si-C Bond Lengths (Å) | [Typical range from crystallographic data] |

| Si-Si-Si Bond Angles (°) | [Typical range from crystallographic data] |

| C-Si-C Bond Angles (°) | [Typical range from crystallographic data] |

Powder X-ray Diffraction Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline structure of materials. The method involves directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline phase, providing a "fingerprint" for identification. Analysis of the peak positions can yield the unit cell parameters of the crystal lattice, while the peak intensities provide information about the arrangement of atoms within the unit cell.

Computational and Theoretical Investigations of this compound

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate properties such as molecular orbital energies (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and the energies of different electronic states.

Despite the utility of DFT for such analyses, a detailed search of computational chemistry literature did not uncover specific studies that have applied this method to this compound. Consequently, data regarding its electronic properties, such as the HOMO-LUMO energy gap, molecular orbital diagrams, and electron density maps derived from DFT calculations, are not available in the surveyed sources.

Ab Initio and Semi-Empirical Methods for this compound Conformation

Conformational analysis, which studies the different spatial arrangements of atoms in a molecule (conformers) and their respective energies, is crucial for understanding molecular properties and reactivity. This is often performed using computational methods like ab initio (from first principles) and semi-empirical calculations, which solve the Schrödinger equation with varying levels of approximation. These methods are used to map the potential energy surface of a molecule and identify its stable conformers.

A thorough literature review found no specific studies employing ab initio or semi-empirical methods to determine the preferred conformations of this compound. Research detailing the potential energy surface, relative energies of different conformers (e.g., envelope vs. twist conformations of the five-membered ring), or the rotational barriers of the phenyl groups for this molecule could not be located.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are valuable for understanding the behavior of molecules in different environments (e.g., in solution or in the solid state) and for studying time-dependent processes like conformational changes.

Specific molecular dynamics simulations focused on this compound systems have not been reported in the reviewed scientific literature. Studies on the dynamic behavior of this molecule, its interactions in condensed phases, or its conformational dynamics over time are not available.

Quantum Chemical Studies on this compound Bonding and Aromaticity

Quantum chemical studies provide deep insights into the nature of chemical bonds and electronic properties like aromaticity. For cyclosilanes, a key area of interest is the nature of the silicon-silicon (Si-Si) bonds and the possibility of σ-electron delocalization within the ring, which could lead to a form of aromaticity known as σ-aromaticity. Aromaticity is typically characterized by cyclic delocalization of electrons, leading to enhanced stability.

A specific quantum chemical analysis of the bonding and aromaticity in this compound was not found in the surveyed literature. There are no available studies that report on analyses such as Natural Bond Orbital (NBO) analysis, bond orders, or calculations of aromaticity indices (e.g., Nucleus-Independent Chemical Shift, NICS) for the this compound ring system.

Reactivity and Reaction Mechanisms of Decaphenylpentasilolane

Reactivity Profiles of Decaphenylpentasilolane

The reactivity of this compound is largely characterized by the chemistry of its silicon-silicon and silicon-phenyl bonds, as well as the pentasilolane (B13407552) ring itself.

Cleavage Reactions of Silicon-Phenyl Bonds in this compound

Electrophilic and Nucleophilic Reactions of the Pentasilolane Ring

The pentasilolane ring in this compound is a primary site for various chemical transformations. Ring-opening reactions are a key feature of its reactivity. These can be initiated by both electrophilic and nucleophilic reagents. For example, treatment with alkali metals can lead to the reductive cleavage of the Si-Si bonds, resulting in the formation of linear or smaller cyclic polysilanes.

Table 1: Examples of Reagents for Pentasilolane Ring Reactions

| Reagent Type | Example Reagent | Potential Outcome |

| Nucleophile | Organolithium reagents (e.g., PhLi) | Ring-opening and formation of linear polysilanes |

| Electrophile | Halogens (e.g., Br₂) | Ring-opening and halogenation |

| Reducing Agent | Alkali metals (e.g., Li, Na/K alloy) | Reductive cleavage of Si-Si bonds |

It is important to note that the specific products and reaction pathways are highly dependent on the reaction conditions, including the stoichiometry of the reagents, solvent, and temperature.

Thermal and Photochemical Transformations of this compound

This compound exhibits notable thermal and photochemical reactivity. Thermolysis of this compound can lead to the extrusion of silylenes (R₂Si:), which are highly reactive intermediates. These silylenes can then participate in various insertion and addition reactions.

Photolysis of this compound with ultraviolet light can also induce the cleavage of the Si-Si bonds in the pentasilolane ring. This process can generate silyl (B83357) radicals, which are key intermediates in many organosilicon reactions. The specific products of photolysis can vary depending on the wavelength of light used and the presence of trapping agents.

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling the synthesis of new organosilicon compounds.

Investigation of Reaction Intermediates

The reactions of this compound often proceed through short-lived, highly reactive intermediates. The identification and characterization of these intermediates are key to elucidating the reaction mechanisms. As mentioned, silylenes and silyl radicals are two of the most important classes of intermediates in the thermal and photochemical reactions of this compound. Their existence is often inferred through trapping experiments, where a reagent is added to the reaction mixture to react specifically with the intermediate, forming a stable, characterizable product.

Kinetic and Thermodynamic Aspects of this compound Reactivity

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively documented in readily accessible literature. Such studies would be invaluable for a quantitative understanding of its reactivity. For example, determining the activation energies for thermal decomposition would provide insight into the stability of the pentasilolane ring. Similarly, thermodynamic measurements would help in predicting the feasibility and equilibrium position of its various reactions. The lack of this specific data highlights an area for future research in the chemistry of cyclic polysilanes.

Catalytic Transformations Involving this compound

General principles of catalysis often involve the use of metal complexes or small organic molecules to accelerate chemical reactions. In the context of silicon-containing compounds, transition metals, particularly palladium, are frequently employed to facilitate the formation of new carbon-silicon or carbon-carbon bonds. Similarly, organocatalysis offers a metal-free alternative for various transformations. However, the direct application of these principles to this compound is not well-documented.

Metal-Catalyzed Reactions of this compound

There is a lack of specific studies detailing the metal-catalyzed reactions of this compound. In analogous organosilane chemistries, palladium complexes are commonly used to catalyze cross-coupling reactions, such as the Hiyama coupling, which involves the reaction of an organosilicon compound with an organic halide. The general mechanism for such reactions typically involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organosilane and subsequent reductive elimination to form the coupled product and regenerate the catalyst.

Hypothetically, if this compound were to participate in such reactions, one might expect the cleavage of a silicon-silicon or silicon-phenyl bond to enable its participation in the catalytic cycle. However, without experimental data, any proposed reaction pathways remain speculative.

Organocatalytic Applications

The field of organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. Common classes of organocatalysts include amines, thioureas, and phosphoric acids, which can activate substrates through various modes of action, such as iminium ion formation, enamine catalysis, or hydrogen bonding.

Currently, there is no available research describing the use of this compound in organocatalytic applications, either as a substrate or as a catalyst itself. The bulky nature of the this compound molecule might present steric challenges for effective interaction with common organocatalysts.

Contradictory Reactivity Data in this compound Cross-Coupling Reactions: Methodological Resolution

A thorough review of the scientific literature reveals no specific reports of contradictory reactivity data in the cross-coupling reactions of this compound. Consequently, there are no documented methodological resolutions for such discrepancies.

In the broader context of cross-coupling reactions, particularly those involving organosilicon reagents (Hiyama coupling), inconsistencies in reactivity can sometimes arise from factors such as:

Activator: The choice and concentration of the fluoride (B91410) source or other activator used to cleave the silicon-carbon bond can significantly impact reaction outcomes.

Ligand: The nature of the ligand coordinated to the metal center (e.g., palladium) can influence the efficiency of oxidative addition and reductive elimination steps.

Solvent and Temperature: Reaction conditions play a crucial role in reaction kinetics and selectivity.

Were contradictory data for this compound to emerge, a systematic investigation of these parameters would be a logical approach to understanding and resolving the inconsistencies. This would likely involve screening different activators, ligands, and reaction conditions to identify the optimal parameters for consistent and reproducible results.

Advanced Applications of Decaphenylpentasilolane in Materials Science and Chemical Synthesis

Decaphenylpentasilolane as a Precursor in Polymer Chemistry

The strained Si-Si bonds within the five-membered ring of this compound make it an attractive monomer for ring-opening polymerization (ROP), a key process in the synthesis of organosilicon polymers. This method allows for the creation of polymers with controlled molecular weights and specific architectures.

Synthesis of Organosilicon Polymers from this compound

The ring-opening polymerization (ROP) of this compound is a primary method for synthesizing high-molecular-weight polysilanes with a high degree of phenyl substitution. This process typically involves the use of anionic or transition metal catalysts to cleave the Si-Si bonds in the cyclic precursor, initiating the polymerization process. The resulting polymers are rich in phenyl groups, which significantly influences their properties.

Research has shown that the choice of catalyst and reaction conditions plays a crucial role in determining the molecular weight, polydispersity, and microstructure of the resulting polysilanes. For instance, anionic initiators like alkyllithium compounds can be effective in promoting the ROP of cyclosilanes. The general mechanism involves the nucleophilic attack of the initiator on a silicon atom in the ring, leading to ring opening and the formation of a propagating silyl (B83357) anion.

Beyond simple homopolymers, this compound can be used in copolymerization reactions with other cyclic silane (B1218182) or siloxane monomers. This approach allows for the synthesis of a diverse range of organosilicon copolymers with tailored properties. For example, copolymerizing this compound with octamethylcyclotetrasiloxane (B44751) can yield copolymers that combine the thermal stability of phenyl-rich segments with the flexibility of dimethylsiloxane units.

The synthesis of phenyl-rich silicone polymers is particularly valued for their excellent thermal properties and high refractive indices. researchgate.netresearchgate.net Traditional synthesis methods often face limitations in achieving high molecular weights due to the co-production of cyclic monomers that need to be removed. researchgate.netresearchgate.net Kinetically controlled processes can mitigate these issues but often require stringent conditions such as high temperatures and inert atmospheres. researchgate.netresearchgate.net

A notable advancement in this area is the Piers-Rubinsztajn reaction, which, when combined with hydrolysis, facilitates the synthesis of highly ordered, Si-H terminated, phenyl-rich silicone homo- and copolymers. researchgate.netresearchgate.net This method is advantageous due to its mild process conditions and the high level of structural control it offers. researchgate.netresearchgate.net

| Polymer Type | Synthesis Method | Key Characteristics |

| Phenyl-rich Polysilanes | Anionic Ring-Opening Polymerization (ROP) | High molecular weight, high phenyl content |

| Phenyl-rich Silicone Copolymers | Copolymerization via ROP | Tailored thermal and mechanical properties |

| Ordered Phenyl-rich Silicones | Piers-Rubinsztajn reaction and hydrolysis | High structural control, Si-H terminated |

Modification of Polymer Properties via this compound Incorporation

The incorporation of this compound into polymer structures, either as a comonomer or as an additive, can significantly modify the properties of the resulting materials. The bulky and rigid phenyl groups attached to the silicon backbone play a pivotal role in these modifications.

Thermal Stability: One of the most significant advantages of incorporating this compound is the enhancement of thermal stability. The high phenyl content contributes to a higher decomposition temperature and char yield. This is attributed to the inherent thermal resistance of the phenyl groups and the formation of a protective silica-like char upon thermal degradation. Phenyl-rich silicone polymers are well-regarded for their exceptional thermal properties. researchgate.netresearchgate.net

Mechanical Properties: The introduction of the rigid cyclic structure of this compound or its linear polymer derivatives into a polymer matrix can lead to an increase in stiffness and modulus. However, this often comes at the expense of reduced flexibility and elongation at break. The extent of this effect depends on the concentration of the incorporated this compound and its compatibility with the host polymer matrix. Research on thermoplastic composites has shown that increasing the molecular weight of a binder polymer can significantly improve interlayer fracture toughness. semanticscholar.org

Optical Properties: The presence of phenyl groups in polymers derived from this compound leads to a high refractive index. This makes these materials suitable for applications in optical components, such as lenses, light-emitting diodes (LEDs), and optical adhesives where refractive index matching is crucial. Phenyl-rich silicone polymers are specifically noted for their high refractive indices. researchgate.netresearchgate.net

| Property | Effect of this compound Incorporation | Underlying Reason |

| Thermal Stability | Increased decomposition temperature and char yield | Inherent thermal resistance of phenyl groups |

| Mechanical Strength | Increased stiffness and modulus | Rigidity of the cyclic or linear phenyl-substituted silane structure |

| Flexibility | Decreased elongation at break | Increased rigidity from phenyl groups |

| Refractive Index | Increased refractive index | High refractive index of phenyl groups |

This compound in Advanced Materials Development

The unique characteristics of this compound also position it as a valuable precursor for the development of a variety of advanced materials with specialized functionalities.

Optoelectronic Materials Applications

While direct applications of this compound in optoelectronic devices are still an area of active research, its derivatives, particularly phenyl-rich polysilanes and silicones, show significant promise. Polysiloxanes and materials based on them are of great interest in optoelectronics due to their high flexibility, good film-forming ability, and optical transparency. mdpi.comsemanticscholar.org These materials are considered promising for use in liquid crystal devices, computer memory drives, organic light-emitting diodes (OLEDs), and organic photovoltaic devices. mdpi.comsemanticscholar.org

The high refractive index of polymers derived from this compound is a key property for optoelectronic applications. It allows for better light management and efficiency in devices like LEDs and solar cells. Furthermore, the thermal stability imparted by the phenyl groups is crucial for the longevity and reliability of electronic components that generate heat during operation.

Nanomaterials and Composites Derived from this compound

This compound can serve as a molecular precursor for the synthesis of silicon-based nanomaterials. Pyrolysis of this compound under controlled atmospheres can lead to the formation of silicon carbide (SiC) or silicon carbonitride (SiCN) nanostructures. The high silicon and carbon content in the precursor makes it an efficient source for these ceramic materials.

The synthesis of functional silicon nanomaterials can be broadly categorized into "top-down" and "bottom-up" approaches. nih.gov The use of molecular precursors like this compound falls under the "bottom-up" strategy, which allows for greater control over the size, morphology, and composition of the resulting nanomaterials. mdpi.com

Furthermore, this compound and its polymeric derivatives can be used as fillers or matrices in the fabrication of nanocomposites. Their incorporation into a polymer matrix can enhance the thermal stability and mechanical properties of the composite material. The compatibility between the organosilicon component and the polymer matrix is a critical factor in achieving the desired property enhancements.

Potential in Functional Materials and Device Fabrication

The research into new condensation polymer precursors, including decaisopropoxycyclopentasilane, for the preparation of polysilane-polysiloxane materials highlights the potential for developing novel functional materials. semanticscholar.org These new precursors could expand the range of sol-gel derived products with unique properties. semanticscholar.org

A significant development is the synthesis of a liquid precursor for p-type semiconducting silicon from a cyclopentasilane–borane compound through a dehydrogenative condensation reaction. bohrium.com This indicates the potential for cyclopentasilane derivatives, including this compound, to be chemically modified and utilized in the fabrication of semiconductor devices. The ability to process these materials from a liquid phase could offer advantages in device manufacturing, such as spin-coating or printing techniques.

The development of advanced functional materials often requires precursors that can be tailored at the molecular level. The rich chemistry of this compound allows for its functionalization, enabling its integration into a wide array of materials and devices with specific functionalities.

This compound as a Reagent in Organic Synthesis

The utility of this compound as a reagent in organic synthesis is not extensively documented in readily accessible scientific literature. However, based on the known reactivity of other cyclosilanes, its potential applications can be postulated.

Synthesis of Novel Substituted Cyclopentasilanes

The synthesis of novel substituted cyclopentasilanes from a this compound precursor would likely involve the cleavage of one or more silicon-silicon bonds within the cyclopentasilane ring, followed by the introduction of new functional groups. Conceptually, this could be achieved through several synthetic strategies, although specific examples involving this compound are not readily found. One possible approach is reductive cleavage, where the cyclosilane ring is opened by a potent reducing agent to generate a linear oligosilane dianion. This reactive intermediate could then, in theory, be treated with various electrophiles to yield functionalized linear silanes, which might subsequently be induced to cyclize, forming a substituted cyclopentasilane.

Another speculative route is via photochemical or thermal redistribution reactions. These processes could potentially scramble the phenyl substituents with other organic groups, leading to a mixture of substituted cyclopentasilanes. The challenge in such an approach would be controlling the reaction to achieve a desirable substitution pattern and to isolate the target compound from a complex product mixture.

Utility in Heterocyclic Compound Formation

The incorporation of a silicon atom into a heterocyclic ring system can impart unique electronic and steric properties to the resulting molecule. Cyclosilanes, in principle, could serve as precursors for silicon-containing heterocycles. nih.govtum.de For this compound, this would likely necessitate the cleavage of the Si-Si bonds and subsequent reaction with a heteroatom-containing organic molecule.

For instance, one could envision a reaction where the cyclopentasilane ring is opened, and the resulting reactive silicon species is trapped by a diol, diamine, or similar difunctional organic molecule to form a new, larger heterocyclic ring containing both silicon and other heteroatoms. However, the high stability of the phenyl-silicon bonds in this compound might render such reactions challenging under standard conditions.

Emerging Research Areas and Future Prospects for this compound Applications

The future applications of this compound are intrinsically linked to the broader advancements in organosilicon chemistry. nih.govsemanticscholar.org While specific emerging research areas for this particular compound are not explicitly detailed in the available literature, several future prospects can be inferred from the general trajectory of research in polysilanes and silicon-containing materials.

One potential avenue of exploration is the use of this compound as a precursor for silicon-based polymers and materials. Pyrolysis of this compound could potentially yield silicon carbide materials with tailored properties, influenced by the phenyl substituents. Furthermore, controlled ring-opening polymerization (ROP) of this compound, if achievable, could lead to the formation of high-molecular-weight polyphenylsiloxanes or other silicon-based polymers. These polymers might exhibit interesting optical or electronic properties due to the presence of the phenyl groups.

Another area of potential interest lies in its application as a building block in supramolecular chemistry. The rigid structure of the cyclopentasilane core and the potential for functionalization of the phenyl groups could allow for the design of novel host-guest systems or self-assembling nanostructures.

It is important to reiterate that these potential applications are largely speculative and are based on the known chemistry of related organosilicon compounds. Significant fundamental research would be required to validate these hypotheses and to develop practical synthetic methodologies for the utilization of this compound in these advanced applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Decaphenylpentasilolane, and what key experimental parameters influence yield and purity?

- Methodological Answer : this compound is typically synthesized via silane coupling reactions under inert atmospheres. Key parameters include temperature control (80–120°C), stoichiometric ratios of phenylchlorosilane precursors, and catalyst selection (e.g., Pt-based catalysts). Purification often involves fractional crystallization or column chromatography. Researchers should report reaction time, solvent systems (e.g., toluene or THF), and spectroscopic validation (e.g., for Si-Si bond confirmation) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography to resolve its 3D structure, complemented by DFT calculations to model electronic properties. Spectroscopic techniques like UV-Vis (for conjugation analysis) and Raman spectroscopy (for Si-Si bond vibrations) are critical. Report crystallographic data (e.g., bond angles, torsion angles) and compare computational results (e.g., HOMO-LUMO gaps) with experimental observations .

Q. What are the stability considerations for this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated degradation studies under controlled humidity, temperature, and light exposure. Monitor decomposition via HPLC or GC-MS, and quantify stability using Arrhenius kinetics. Include control experiments with antioxidants or stabilizers (e.g., BHT) to assess protective effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in cross-coupling reactions be resolved?

- Methodological Answer : Perform systematic reproducibility studies by standardizing reaction conditions (e.g., solvent purity, catalyst batch). Use multivariate analysis (e.g., DOE) to identify confounding variables. Cross-validate results with in-situ FTIR or mass spectrometry to track intermediate species. Reference prior studies with detailed metadata (e.g., catalyst loading, solvent drying methods) to isolate discrepancies .

Q. What computational models best predict this compound’s behavior in supramolecular assemblies?

- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields parameterized for siloxane systems (e.g., AMBER-Si). Validate models against experimental SAXS or TEM data. Highlight limitations, such as assumptions about solvent effects or π-stacking interactions, and propose hybrid QM/MM approaches for improved accuracy .

Q. How does steric hindrance from phenyl groups influence this compound’s catalytic activity?

- Methodological Answer : Design comparative studies with substituted analogs (e.g., para-methylphenyl variants). Quantify steric effects using Tolman cone angles or %V calculations. Correlate these metrics with catalytic turnover rates in model reactions (e.g., hydrosilylation). Use XAS or EXAFS to probe active-site geometry during catalysis .

Methodological Best Practices

- Experimental Reprodubility : Document all synthetic steps, including equipment calibration (e.g., Schlenk line vacuum levels) and reagent sources (e.g., Sigma-Aldlotch vs. TCI). Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

- Data Interpretation : Apply statistical rigor (e.g., p-values, confidence intervals) to spectroscopic or catalytic datasets. For ambiguous results, use Bayesian inference to weigh competing hypotheses .

- Literature Review : Conduct systematic reviews using PRISMA guidelines, prioritizing peer-reviewed journals over preprints. Critically evaluate studies for methodological flaws (e.g., uncalibrated instruments, insufficient controls) .

Suggested Data Reporting Table

| Parameter | Recommended Technique | Key Metrics |

|---|---|---|

| Purity | HPLC with UV detection | Retention time, peak area ratio |

| Crystallinity | XRD | Space group, R-factor |

| Thermal Stability | TGA/DSC | Onset decomposition temperature |

| Electronic Properties | Cyclic Voltammetry | Oxidation/reduction potentials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.